Pipoxolan

Description

Structure

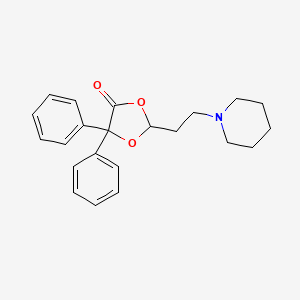

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUDONPFZKWOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18174-58-8 (mono-hydrochloride) |

Source

|

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865113 |

Source

|

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23744-24-3 |

Source

|

| Record name | Pipoxolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pipoxolan's Core Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan is a spasmolytic agent recognized for its relaxant effects on smooth muscle. This technical guide delineates the core mechanisms of action through which this compound exerts its effects, primarily targeting the inhibition of calcium influx and the modulation of intracellular signaling pathways. This document synthesizes available data, presents detailed experimental methodologies for key assays, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts in the field of smooth muscle physiology and pharmacology.

Introduction

Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including gastrointestinal spasms, hypertension, and asthma. Pharmacological intervention to modulate smooth muscle tone is a cornerstone of therapy for these disorders. This compound hydrochloride, a dioxolane derivative, is a smooth muscle relaxant that has been used clinically for its spasmolytic properties.[1] A comprehensive understanding of its mechanism of action at the molecular and cellular levels is crucial for its optimal therapeutic application and for the development of novel, more targeted spasmolytic agents.

This guide provides a detailed examination of this compound's interaction with key components of the smooth muscle contractile apparatus.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism by which this compound induces smooth muscle relaxation is through the inhibition of L-type voltage-gated calcium channels.[1]

Signaling Pathway

Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i), which primarily occurs through the influx of extracellular Ca²⁺ via L-type calcium channels in the plasma membrane. This influx is triggered by membrane depolarization. The rise in [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

This compound acts as an antagonist to these L-type calcium channels. By binding to the channel, it reduces the influx of Ca²⁺ into the smooth muscle cell, thereby attenuating the entire contractile cascade and promoting relaxation.[1]

Experimental Protocol: Isolated Organ Bath for Smooth Muscle Contractility

This protocol describes a standard method to assess the spasmolytic activity of this compound on isolated smooth muscle preparations.

2.2.1. Materials and Methods

-

Tissue Preparation: Male Wistar rats (200-250 g) are euthanized by cervical dislocation. A segment of the terminal ileum (approx. 10-15 cm) is excised and placed in Tyrode's solution at 37°C, continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.5.

-

Experimental Setup: A 2 cm segment of the ileum is mounted in a 20 ml organ bath containing Tyrode's solution at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer. The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.

-

Procedure:

-

After equilibration, the tissue is contracted by adding a submaximal concentration of a contractile agonist (e.g., 60 mM KCl or 1 µM carbachol) to the organ bath.

-

Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath.

-

The relaxation is recorded as a percentage of the initial agonist-induced contraction.

-

An IC₅₀ value (the concentration of this compound that causes 50% relaxation) is calculated from the concentration-response curve.

-

2.2.2. Expected Data

The expected outcome is a concentration-dependent relaxation of the pre-contracted smooth muscle tissue upon the addition of this compound. This data can be used to quantify the potency of this compound as a spasmolytic agent.

| Parameter | Description |

| IC₅₀ | Concentration of this compound required to inhibit 50% of the maximal contraction induced by an agonist. |

Secondary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

This compound also exhibits a secondary mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes.[1]

Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is an important second messenger in smooth muscle cells that promotes relaxation. It activates protein kinase A (PKA), which in turn phosphorylates several target proteins that lead to a decrease in intracellular Ca²⁺ and a reduction in the sensitivity of the contractile machinery to Ca²⁺. The intracellular levels of cAMP are regulated by its synthesis by adenylyl cyclase and its degradation by PDEs.

By inhibiting PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation within the smooth muscle cell. This enhanced cAMP signaling reinforces the relaxation effect initiated by the calcium channel blockade.

Experimental Protocol: cAMP Immunoassay

This protocol outlines a method to measure changes in intracellular cAMP levels in smooth muscle cells in response to this compound.

3.2.1. Materials and Methods

-

Cell Culture: A vascular smooth muscle cell line, such as A7r5, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure:

-

Cells are seeded in 24-well plates and grown to confluence.

-

The culture medium is replaced with serum-free DMEM for 24 hours prior to the experiment.

-

Cells are pre-incubated with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

-

Cells are then treated with different concentrations of this compound for a specified time (e.g., 15 minutes).

-

The reaction is stopped by removing the medium and adding 0.1 M HCl.

-

The cell lysates are collected, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

3.2.2. Expected Data

A concentration-dependent increase in intracellular cAMP levels in smooth muscle cells treated with this compound is expected.

| Parameter | Description |

| EC₅₀ | Concentration of this compound that produces 50% of the maximal increase in cAMP levels. |

Potential for Muscarinic Receptor Antagonism

While the primary and secondary mechanisms of this compound are well-established, its structural similarity to some anticholinergic drugs raises the possibility of interaction with muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. Muscarinic receptor antagonists are a well-known class of spasmolytics. However, there is currently no direct experimental evidence in the public domain to confirm or refute a significant muscarinic receptor antagonist activity for this compound. Further investigation through radioligand binding assays would be necessary to determine its affinity for different muscarinic receptor subtypes.

Summary of Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound's action on smooth muscle. The following table is provided as a template for the types of quantitative data that are essential for a thorough characterization of this compound's pharmacological profile.

| Parameter | Experimental Model | Agonist (for inhibition studies) | Value |

| IC₅₀ (Contraction Inhibition) | Isolated Rat Ileum | 60 mM KCl | Data not available |

| IC₅₀ (Contraction Inhibition) | Isolated Rat Aorta | 1 µM Phenylephrine | Data not available |

| EC₅₀ (cAMP Accumulation) | A7r5 Vascular Smooth Muscle Cells | - | Data not available |

| Kᵢ (L-type Ca²⁺ Channel Binding) | Smooth Muscle Membranes | - | Data not available |

| Kᵢ (Muscarinic Receptor Binding) | M₁, M₂, M₃ Receptor Subtypes | - | Data not available |

Conclusion

This compound's mechanism of action as a smooth muscle relaxant is multifactorial, with the primary pathway being the blockade of L-type calcium channels, complemented by a secondary action of phosphodiesterase inhibition leading to increased intracellular cAMP. While these mechanisms are qualitatively understood, a significant gap exists in the quantitative characterization of this compound's potency and affinity for its molecular targets. The experimental protocols detailed in this guide provide a framework for researchers to generate the necessary data to build a more complete and quantitative understanding of this compound's pharmacology. Such data will be invaluable for refining its clinical use and for guiding the development of future spasmolytic therapies. Further research into its potential effects on muscarinic receptors is also warranted to provide a complete picture of its mechanism of action.

References

An In-depth Technical Guide to the Synthesis and Purification of Pipoxolan for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pipoxolan, a compound with recognized antispasmodic properties and emerging therapeutic potential. This document is intended to serve as a core resource for researchers and professionals involved in the development and investigation of this compound and its derivatives.

Introduction to this compound

This compound, chemically known as 5,5-diphenyl-2-(2-piperidinoethyl)-1,3-dioxolan-4-one, is a smooth muscle relaxant.[1] Its hydrochloride salt is the commonly used pharmaceutical form.[2] First synthesized in 1968 by Pailer and colleagues, this compound has been investigated for its therapeutic effects, which are primarily attributed to its action on calcium channels and cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells.[2][3] Recent studies have also explored its anti-inflammatory and antioxidative properties, suggesting a broader therapeutic potential.[4]

This guide details the chemical synthesis, purification strategies, and analytical characterization of this compound, providing researchers with the necessary information for its laboratory-scale preparation and quality assessment.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves a multi-step process. While the original 1968 publication by Pailer et al. outlines the foundational synthesis, this guide presents a generalized procedure based on established chemical principles for the formation of similar 1,3-dioxolan-4-one structures. The synthesis can be logically divided into the preparation of key intermediates and the final condensation and salt formation.

Synthetic Scheme

A plausible synthetic route to this compound hydrochloride is outlined below. This pathway involves the reaction of a suitable benzilic acid derivative with a piperidino-functionalized aldehyde or its equivalent, followed by cyclization and subsequent conversion to the hydrochloride salt.

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 5,5-diphenyl-2-(2-piperidinoethyl)-1,3-dioxolan-4-one (this compound Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzilic acid in a suitable aprotic solvent (e.g., toluene or dichloromethane).

-

Addition of Reagents: To this solution, add an equimolar amount of 3-(piperidin-1-yl)propanal or a protected equivalent. The presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is typically required to facilitate the condensation and cyclization.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound free base.

Step 2: Formation of this compound Hydrochloride

-

Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent, such as isopropyl alcohol or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., a solution in isopropanol or diethyl ether) to the dissolved free base until the solution becomes acidic.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield crude this compound hydrochloride.

Purification of this compound Hydrochloride

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for the purification of solid organic compounds like this compound hydrochloride.

Purification Workflow

Caption: General workflow for the purification of this compound hydrochloride by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Isopropyl alcohol is a reported solvent for the recrystallization of this compound hydrochloride.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask and add a small amount of isopropyl alcohol. Heat the mixture to boiling with stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved. It is important to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The hot solution is then filtered through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask should be left undisturbed during this process. Once the solution has reached room temperature, it can be placed in an ice bath to induce further crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities. The purified crystals are then dried under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound hydrochloride.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆ClNO₃ | [2] |

| Molecular Weight | 387.90 g/mol | [2] |

| Melting Point | 207-209 °C | [3] |

| Appearance | Crystalline solid | [3] |

Table 2: Synthesis and Purification Data (Representative)

| Parameter | Value | Notes |

| Synthesis | ||

| Theoretical Yield | Dependant on starting material quantities | Calculated based on stoichiometry |

| Actual Yield | Typically 60-80% (literature for similar reactions) | May vary based on reaction scale and optimization |

| Purification | ||

| Purity before Recrystallization | >95% | Dependant on the success of the initial work-up |

| Purity after Recrystallization | >99% | As determined by HPLC or other analytical methods |

| Recovery from Recrystallization | 70-90% | Dependant on solvent volume and cooling rate |

Potential Impurities

During the synthesis and storage of this compound, several impurities may be formed. These can arise from starting materials, side reactions, or degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products.[1]

Common types of impurities may include:

-

Unreacted starting materials: Benzilic acid and the piperidino-functionalized precursor.

-

By-products of the condensation reaction.

-

Hydrolysis products: Cleavage of the ester linkage in the dioxolanone ring can occur under strongly acidic or basic conditions.

-

Oxidation products: The piperidine ring and other parts of the molecule may be susceptible to oxidation.

The identification and characterization of these impurities are crucial for ensuring the quality and safety of the final product and are typically performed using techniques such as HPLC, LC-MS, and NMR spectroscopy.

Mechanism of Action: Signaling Pathways

This compound primarily acts as a smooth muscle relaxant.[3] Its mechanism involves the modulation of intracellular signaling pathways that regulate muscle contraction.

Caption: Proposed mechanism of action of this compound in smooth muscle cells.[3]

Recent research also indicates that this compound exhibits anti-inflammatory effects by inhibiting pathways involving NF-κB, AP-1, and STATs, while activating the antioxidative Nrf2 pathway.[4]

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. The detailed protocols and workflows are intended to facilitate the preparation of high-purity this compound in a laboratory setting. Further research and optimization of these methods may lead to improved yields and purity, contributing to the ongoing investigation of this promising therapeutic agent. Researchers are encouraged to consult the primary literature for more specific details and to adapt these procedures as necessary for their specific research needs.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. TW201505628A - Novel uses of this compound and its pharmaceutical composition - Google Patents [patents.google.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pipoxolan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan is a synthetic compound, chemically identified as 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one, historically utilized for its antispasmodic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, therapeutic applications, and the methodologies employed to elucidate its effects. While quantitative data on receptor binding affinities and specific pharmacokinetic parameters are not extensively available in public literature, this document synthesizes the existing knowledge to offer a detailed qualitative and mechanistic understanding of this compound. This guide also outlines the experimental protocols that form the basis for characterizing such a compound, serving as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a smooth muscle relaxant that has been used for the symptomatic treatment of spasms in the gastrointestinal, biliary, and urogenital tracts, as well as for conditions like dysmenorrhea.[1][2] Its primary therapeutic effect is attributed to its ability to alleviate smooth muscle contractions.[1][2] Beyond its antispasmodic actions, recent research has begun to explore the polypharmacological potential of this compound, with investigations into its neuroprotective, anti-inflammatory, and anticancer activities. This guide will delve into the known pharmacological aspects of this compound, providing a foundational understanding for further research and development.

Mechanism of Action

This compound exerts its primary smooth muscle relaxant effect through a dual mechanism involving the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) signaling pathways.

Calcium Channel Blockade

The contraction of smooth muscle is critically dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-gated L-type calcium channels. This compound has been shown to inhibit this influx, leading to a reduction in the intracellular Ca²⁺ concentration available for the contractile machinery.[3] By blocking these channels, this compound effectively uncouples the stimulus from the mechanical response of the muscle cell, resulting in relaxation.

Phosphodiesterase Inhibition

In addition to its effects on calcium channels, this compound is reported to increase intracellular levels of cAMP by inhibiting phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of cAMP. By inhibiting their action, this compound promotes the accumulation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation. This is often achieved through the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the sensitivity of the contractile apparatus to calcium.

The following diagram illustrates the primary signaling pathway for this compound-induced smooth muscle relaxation:

Pharmacological Effects

Antispasmodic Activity

The primary and most well-documented effect of this compound is its ability to relax smooth muscles. This has been demonstrated in various in vitro and in vivo models, where it inhibits contractions induced by various spasmogens.[2] This activity forms the basis of its clinical use in treating conditions characterized by smooth muscle hypercontractility.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated its potential in the context of neurodegenerative diseases.[4] One proposed mechanism for this effect is the modulation of the Ras/MEK/ERK signaling pathway, which is crucial for cell survival and differentiation.[1] this compound has been shown to reduce neuronal apoptosis and intimal hyperplasia in models of cerebral ischemia.[1]

The following diagram outlines the proposed neuroprotective signaling pathway influenced by this compound:

Anti-inflammatory and Anticancer Potential

This compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory genes.

The following diagram illustrates the anti-inflammatory action of this compound:

Furthermore, preliminary studies have suggested that this compound may have anticancer properties, although the mechanisms are still under investigation.

Pharmacokinetics

Quantitative Data

As of the date of this document, specific quantitative data for this compound's pharmacological profile, including receptor binding affinities (Ki values) and half-maximal effective/inhibitory concentrations (EC50/IC50) for its primary activities, are not extensively reported in peer-reviewed literature. The following table is provided as a template for such data, which would be populated through the experimental protocols described in the subsequent section.

| Parameter | Value | Receptor/Enzyme/Assay | Species/Tissue | Reference |

| Ki | Not Reported | L-type Calcium Channel | - | - |

| IC50 | Not Reported | Phosphodiesterase | - | - |

| EC50 | Not Reported | Smooth Muscle Relaxation | - | - |

| Cmax | Not Reported | - | Human/Rat | - |

| t1/2 | Not Reported | - | Human/Rat | - |

| Bioavailability | Not Reported | - | Human/Rat | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to quantitatively characterize the pharmacological profile of this compound.

Calcium Channel Blocking Assay (Aortic Ring Preparation)

This in vitro protocol is designed to assess the vasodilatory effect of this compound by measuring its ability to relax pre-contracted arterial smooth muscle.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

-

Procedure:

-

Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) or a specific agonist like phenylephrine to the bath.

-

Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner to the organ bath.

-

Record the relaxation response at each concentration until a maximal effect is achieved or the concentration range of interest is covered.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by KCl or the agonist.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

The following diagram outlines the workflow for the aortic ring experiment:

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay measures the ability of this compound to inhibit the activity of PDE enzymes, which are responsible for cAMP degradation.

-

Materials:

-

Purified PDE enzyme (specific isoforms can be used)

-

This compound

-

³H-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, a fixed concentration of the PDE enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding ³H-cAMP.

-

Incubate the mixture at 30°C for a defined period.

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Add snake venom nucleotidase to convert the ³H-AMP product to ³H-adenosine.

-

Add an anion-exchange resin to bind the unreacted, negatively charged ³H-cAMP.

-

Centrifuge the mixture and collect the supernatant containing the neutral ³H-adenosine.

-

Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition at each concentration of this compound relative to a control without the inhibitor.

-

Plot the inhibition curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity).

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic study to determine key pharmacokinetic parameters of this compound following oral administration.

-

Animal Model:

-

Use adult male or female rats (e.g., Sprague-Dawley) of a specific weight range.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Drug Administration:

-

Administer a single oral dose of this compound to the rats via gavage.

-

-

Blood Sampling:

-

Collect blood samples from a suitable site (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

-

Data Analysis:

-

Plot the plasma concentration-time curve for this compound.

-

Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

-

Clearance (CL/F): Volume of plasma cleared of the drug per unit time after oral administration.

-

Volume of distribution (Vd/F): Apparent volume into which the drug distributes in the body after oral administration.

-

Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation (requires data from an intravenous administration group for comparison).

-

-

This compound Derivatives

The synthesis and pharmacological evaluation of specific derivatives of this compound are not extensively documented in publicly available scientific literature. Structure-activity relationship (SAR) studies would be essential to understand how modifications to the this compound scaffold affect its potency, selectivity, and pharmacokinetic properties. Such studies would involve the systematic chemical modification of different parts of the molecule, such as the diphenyl group, the dioxolane ring, and the piperidine moiety, followed by pharmacological screening using the protocols described above.

Conclusion

This compound is a pharmacologically active compound with a primary role as a smooth muscle relaxant, acting through calcium channel blockade and phosphodiesterase inhibition. Its potential neuroprotective and anti-inflammatory effects suggest a broader therapeutic utility that warrants further investigation. While there is a notable lack of publicly available quantitative data on its pharmacological profile, the experimental methodologies outlined in this guide provide a clear framework for future research to fully characterize this compound and its potential derivatives. A thorough quantitative analysis is crucial for a complete understanding of its therapeutic potential and for guiding the development of novel, related compounds.

References

- 1. This compound ameliorates cerebral ischemia via inhibition of neuronal apoptosis and intimal hyperplasia through attenuation of VSMC migration and modulation of matrix metalloproteinase-2/9 and Ras/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 3. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Pipoxolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of Pipoxolan, a compound that has demonstrated significant potential in preclinical studies. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the molecular pathways implicated in this compound's mechanism of action.

Quantitative Assessment of Cytotoxicity

This compound has been shown to exhibit cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. Additionally, an effective concentration for apoptosis induction has been reported for the human leukemia HL-60 cell line. This data is crucial for comparing the potency of this compound across different cancer types and for designing future in vitro and in vivo studies.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Effective Concentration for Apoptosis (µg/mL) |

| TW206 | Oral Squamous Cell Carcinoma | 13.13[1] | Not Reported |

| HSC-3 | Oral Squamous Cell Carcinoma | 42.28[1] | Not Reported |

| Cal-27 | Head and Neck Squamous Cell Carcinoma | 52.69[1] | Not Reported |

| HL-60 | Human Promyelocytic Leukemia | Not Reported | 6.25[2] |

Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. In human leukemia HL-60 and oral squamous cell carcinoma (OSCC) HSC-3 cells, this compound treatment leads to a cascade of molecular events that halt cell proliferation and promote cell death.[2][3]

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis, which is characterized by the following key events:

-

Increased Bax/Bcl-2 Ratio: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[2][4]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2]

-

Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[2][4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 phase in HL-60 and HSC-3 cells.[2][3] This is mediated by the upregulation of p53 and its downstream target, p21.[2][3] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Signaling Pathways Modulated by this compound

The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.

p53/p21-Mediated Pathway

This compound activates the p53 tumor suppressor protein, leading to the transcriptional activation of the p21 gene. The resulting p21 protein binds to and inhibits cyclin-dependent kinases (CDKs), thereby inducing G0/G1 cell cycle arrest.

Caption: this compound-induced p53/p21 signaling pathway.

Intrinsic Apoptosis Pathway

This compound treatment increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.

Caption: Intrinsic apoptosis pathway activated by this compound.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the expression of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) and the phosphorylation of protein kinase B (Akt). The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition by this compound contributes to its anticancer effects.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's in vitro anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

-

Propidium Iodide Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Double Staining)

This assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as required.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, Bax, Bcl-2, cytochrome c, caspases, PI3K, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. This compound inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pipoxolan's Effect on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Pipoxolan exerts its smooth muscle relaxant effects through a dual mechanism that ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and the promotion of muscle relaxation.

-

Inhibition of L-type Calcium Channels: The primary mechanism of action for this compound is the blockade of L-type voltage-gated calcium channels (VGCCs) on the plasma membrane of smooth muscle cells.[1] This inhibition reduces the influx of extracellular calcium into the cell, a critical step for the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound effectively uncouples membrane depolarization from the contractile machinery.

-

Inhibition of Phosphodiesterase (PDE): this compound has also been shown to inhibit phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation. One key action of PKA is the phosphorylation of proteins that enhance the sequestration of calcium into the sarcoplasmic reticulum and decrease the sensitivity of the contractile apparatus to calcium.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound in a smooth muscle cell.

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

Quantitative Data on this compound's Effects

As of the latest literature review, specific quantitative data on the binding affinities (Ki) or inhibitory concentrations (IC50/EC50) of this compound for L-type calcium channels and phosphodiesterase are not publicly available. The table below serves as a template to illustrate the types of quantitative data that are essential for a thorough characterization of this compound's activity.

| Parameter | Target | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 | L-type Ca2+ Channel Current | Data not available | e.g., Vascular smooth muscle cells | Electrophysiology (Patch-clamp) | N/A |

| Ki | Phosphodiesterase Isozyme(s) | Data not available | e.g., Purified enzyme | Enzyme inhibition assay | N/A |

| EC50 | Inhibition of Contraction | Data not available | e.g., Isolated aortic rings | Organ bath study | N/A |

| Δ[Ca2+]i | Intracellular Ca2+ Concentration | Data not available | e.g., Cultured smooth muscle cells | Calcium imaging (e.g., Fura-2) | N/A |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the effects of compounds like this compound on intracellular calcium signaling and smooth muscle contractility.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of [Ca2+]i in cultured smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow:

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Materials:

-

Cultured smooth muscle cells (e.g., A7r5 or primary cells)

-

Glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound hydrochloride

-

Ionomycin

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

-

Fluorescence microscope with dual-wavelength excitation capabilities

Procedure:

-

Cell Preparation: Seed smooth muscle cells onto glass coverslips and culture until they reach 70-80% confluency.

-

Loading Solution Preparation: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Cell Loading: Wash the cells with HBS and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Washing and De-esterification: Wash the cells three times with HBS to remove extracellular dye. Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

-

Data Acquisition: Record the baseline fluorescence ratio (F340/F380) for a few minutes. Perfuse the cells with HBS containing various concentrations of this compound and continue recording the fluorescence changes.

-

Calibration: At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5 µM) in the presence of extracellular calcium. Then, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA (e.g., 10 mM) to the calcium-free HBS.

-

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath to measure the contractile and relaxant effects of this compound on smooth muscle tissue, such as rat aorta or guinea pig ileum.

Experimental Workflow:

Caption: Workflow for an isolated organ bath experiment.

Materials:

-

Smooth muscle tissue (e.g., rat thoracic aorta)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

-

Contractile agonist (e.g., Phenylephrine or KCl)

-

This compound hydrochloride

-

Isolated organ bath system with force-displacement transducers and data acquisition software

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue (e.g., thoracic aorta). Clean the tissue of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the tissue rings between two hooks in an organ bath chamber filled with PSS, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to a force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with PSS changes every 15-20 minutes.

-

Induction of Contraction: Induce a stable contraction by adding a contractile agonist to the bath (e.g., 1 µM Phenylephrine or 60 mM KCl).

-

Drug Addition: Once a stable plateau of contraction is reached, add this compound to the bath in a cumulative manner, increasing the concentration stepwise.

-

Data Recording: Record the tension changes continuously throughout the experiment.

-

Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction. Plot the concentration-response curve and determine the EC50 value.

Phosphodiesterase (PDE) Activity Assay

This protocol provides a general framework for a biochemical assay to measure the inhibitory effect of this compound on PDE activity.

Materials:

-

Purified phosphodiesterase isozymes

-

This compound hydrochloride

-

[3H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, the purified PDE enzyme, and varying concentrations of this compound or vehicle control.

-

Initiation: Start the reaction by adding the substrate, [3H]-cAMP. Incubate the mixture at 30-37°C for a defined period.

-

Termination: Stop the reaction, for example, by boiling the mixture.

-

Conversion to Adenosine: Add snake venom nucleotidase to the mixture to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

Separation: Separate the charged, unreacted [3H]-cAMP from the uncharged [3H]-adenosine product using an anion-exchange resin column.

-

Quantification: Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC50 value.

Conclusion

This compound's efficacy as a smooth muscle relaxant is well-established, stemming from its dual action on L-type calcium channels and phosphodiesterase. This technical guide provides a foundational understanding of these mechanisms and offers detailed, standard protocols for the experimental validation of such activities. The acquisition of specific quantitative data for this compound, as outlined in the data table template, would be a critical next step in fully elucidating its pharmacological profile and would be invaluable for further drug development and research applications.

References

Pipoxolan: A Novel Neuroprotective Agent in Preclinical Models of Cerebral Ischemia

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Pipoxolan, a compound previously recognized for its antispasmodic properties, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This document provides a comprehensive technical overview of the existing preclinical evidence, focusing on the quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The findings presented herein suggest that this compound holds promise as a potential therapeutic agent for cerebrovascular diseases, warranting further investigation and development.

Introduction

Cerebrovascular diseases, particularly ischemic stroke, represent a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death and neurological dysfunction. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This whitepaper consolidates the preclinical research on this compound, focusing on its potential to mitigate the detrimental effects of cerebral ischemia.

In Vivo Neuroprotective Efficacy of this compound

Preclinical studies have primarily utilized the middle cerebral artery occlusion (MCAO) model in rodents, a well-established and clinically relevant model of focal cerebral ischemia.[1]

Reduction of Cerebral Infarct Volume and Neurological Deficits

Oral administration of this compound has been shown to significantly reduce the area of cerebral infarction and improve neurological outcomes following ischemia/reperfusion injury.[2][3]

Table 1: Effect of this compound on Cerebral Infarction and Neurological Deficit in a Rodent MCAO Model

| Treatment Group | Dose (mg/kg, p.o.) | Cerebral Infarction Area Reduction (%) | Neurological Deficit Score |

| Control (Ischemia/Reperfusion) | - | - | 3.20 ± 0.29 |

| This compound | 10 | 43.18% (p<0.001) | 2.20 ± 0.20 |

| This compound | 30 | 73.43% (p<0.001) | 1.70 ± 0.21 |

| Data is presented as mean ± SEM. Statistical significance is compared to the control group.[4] |

Inhibition of Neuronal Apoptosis

This compound treatment has been demonstrated to decrease the number of apoptotic cells in the ischemic brain, as evidenced by reduced TUNEL-positive cells and cleaved caspase-3 expression.[1][2][3]

Table 2: Anti-Apoptotic Effects of this compound in the Ischemic Brain

| Treatment Group | Dose (mg/kg, p.o.) | Reduction in TUNEL-Positive Cells (%) | Reduction in Cleaved Caspase-3 Positive Cells (%) |

| Control (Ischemia/Reperfusion) | - | - | - |

| This compound | 10 | 31.25% | 37.18% (p<0.001) |

| This compound | 30 | 46.88% | 63.44% (p<0.001) |

| Statistical significance is compared to the control group.[1] |

Effects on Vascular Remodeling

In addition to its direct neuroprotective effects, this compound has been shown to modulate vascular remodeling processes that are often associated with cerebrovascular disease.

Attenuation of Intimal Hyperplasia

In a rodent model of carotid artery ligation, this compound treatment significantly reduced intimal hyperplasia, a key process in the narrowing of blood vessels.[1][2][3]

Table 3: Effect of this compound on Carotid Artery Intimal Hyperplasia

| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Intima/Media Ratio (%) | Inhibition of PCNA-Positive Cells (%) |

| Control (Carotid Ligation) | - | - | - |

| This compound | 10 | 24.21% (*p<0.05) | 42.11% (p<0.001) |

| This compound | 30 | 47.20% (p<0.001) | 62.40% (***p<0.001) |

| PCNA: Proliferating cell nuclear antigen. Statistical significance is compared to the control group.[1] |

In Vitro Mechanistic Insights

Studies using vascular smooth muscle cells (VSMCs) have provided valuable insights into the molecular mechanisms underlying this compound's effects.

Inhibition of VSMC Migration

This compound significantly inhibits platelet-derived growth factor (PDGF-BB)-stimulated migration of A7r5 VSMCs in a dose-dependent manner.[1][2][3]

Table 4: Inhibition of PDGF-BB-Stimulated VSMC Migration by this compound

| Treatment Group | Concentration (µM) | Inhibition of Cell Migration (%) (Wound Healing Assay) | Inhibition of Cell Migration (%) (Transwell Assay) |

| Control (PDGF-BB) | - | - | - |

| This compound | 5 | Dose-dependent inhibition (p<0.001) | 46.2% (**p<0.01) |

| This compound | 10 | Dose-dependent inhibition (p<0.001) | 62.2% (p<0.001) |

| This compound | 15 | Dose-dependent inhibition (p<0.001) | 76.5% (***p<0.001) |

| Statistical significance is compared to the positive control (PDGF-BB) group.[1] |

Modulation of Signaling Pathways and Matrix Metalloproteinases

This compound has been shown to reduce the protein levels of key components of the Ras/MEK/ERK signaling pathway and decrease the levels of matrix metalloproteinases (MMPs) -2 and -9 in PDGF-BB-stimulated A7r5 cells.[1][2][3]

Table 5: Effect of this compound on Signaling Molecules and MMPs in VSMCs

| Treatment Group | Concentration (µM) | Reduction in Ras Protein (%) | Reduction in MEK Protein (%) | Reduction in p-ERK Protein (%) | Reduction in MMP-2 Protein (%) | Reduction in MMP-9 Protein (%) |

| Control (PDGF-BB) | - | - | - | - | - | - |

| This compound | 5 | 21% (p<0.001) | 21.67% (p<0.001) | 50.33% (p<0.001) | - | 39.4% (p<0.001) |

| This compound | 10 | 24.75% (p<0.001) | 21% (p<0.001) | 51.67% (p<0.001) | 12.4% (p<0.001) | 45.4% (p<0.001) |

| This compound | 15 | 24% (p<0.001) | 26.67% (p<0.001) | 75% (p<0.001) | 24.4% (p<0.001) | 36.6% (p<0.001) |

| Statistical significance is compared to the positive control (PDGF-BB) group.[1] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Neuroprotection

The neuroprotective effects of this compound in cerebral ischemia are believed to be mediated, at least in part, through the inhibition of the Ras/MEK/ERK signaling pathway and the downregulation of MMP-2 and MMP-9.[1][3] This multifaceted mechanism suggests a potential to both protect neurons from apoptotic cell death and to mitigate detrimental vascular remodeling.

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for assessing the neuroprotective effects of this compound in a rodent model of MCAO.

Caption: Experimental workflow for in vivo MCAO studies.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Preparation: Male Sprague-Dawley rats (or a similar rodent model) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

-

Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated. The ECA is ligated and transected. A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.) at specified doses (e.g., 10 and 30 mg/kg) at a set time point, for instance, 60 minutes prior to MCAO.[5]

-

Neurological Assessment: Neurological deficits are evaluated at a specified time post-reperfusion (e.g., 24 hours) using a standardized scoring system.

-

Infarct Volume Measurement: Following neurological assessment, animals are euthanized, and their brains are removed. Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

-

Immunohistochemistry: Brain sections are processed for TUNEL staining to detect apoptotic cells and for immunohistochemical analysis of cleaved caspase-3 expression to further assess apoptosis.

In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay

-

Cell Culture: A7r5 VSMCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Wound Healing Assay: Cells are grown to confluence in culture plates. A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer. The cells are then washed to remove debris and incubated with serum-free medium containing PDGF-BB (a potent VSMC mitogen and chemoattractant) in the presence or absence of varying concentrations of this compound (e.g., 5, 10, and 15 µM). Cell migration into the wound area is monitored and quantified over time.

-

Transwell Migration Assay: VSMCs are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains serum-free medium with PDGF-BB and different concentrations of this compound. After a specified incubation period, non-migrated cells on the upper surface of the membrane are removed. Cells that have migrated to the lower surface are fixed, stained, and counted.

-

Western Blot Analysis: A7r5 cells are treated with PDGF-BB and this compound for a designated time. Total protein is extracted, and the expression levels of Ras, MEK, p-ERK, MMP-2, and MMP-9 are determined by Western blotting using specific primary and secondary antibodies.

Conclusion and Future Directions

The preclinical data presented in this whitepaper strongly support the neuroprotective properties of this compound in the context of cerebral ischemia. Its ability to reduce infarct volume, improve neurological function, and inhibit neuronal apoptosis, coupled with its modulatory effects on the Ras/MEK/ERK signaling pathway and MMPs, positions it as a compelling candidate for further development. Future research should focus on elucidating the broader spectrum of its mechanisms of action, evaluating its efficacy in other preclinical models of neurodegeneration, and establishing its pharmacokinetic and safety profiles to pave the way for potential clinical translation.

References

- 1. This compound Ameliorates Cerebral Ischemia via Inhibition of Neuronal Apoptosis and Intimal Hyperplasia through Attenuation of VSMC Migration and Modulation of Matrix Metalloproteinase-2/9 and Ras/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. svn.bmj.com [svn.bmj.com]

- 3. The Role of Matrix Metalloproteinase Polymorphisms in Ischemic Stroke [mdpi.com]

- 4. Matrix metalloproteinases and ADAMs in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Matrix Metalloproteinases and Blood-Brain Barrier Disruption in Acute Ischemic Stroke [frontiersin.org]

An In-depth Technical Guide on the Anti-inflammatory Pathways Modulated by Pipoxolan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of Pipoxolan. It has been established that this compound, a known smooth muscle relaxant, exhibits significant anti-inflammatory properties by modulating key signaling pathways.[1][2] This document details the affected pathways, presents quantitative data on its efficacy, outlines experimental methodologies, and provides visual representations of the signaling cascades.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are crucial for the inflammatory response. The primary mechanism involves the suppression of pro-inflammatory transcription factors and the activation of antioxidative pathways.[1][2]

1. Inhibition of Pro-inflammatory Transcription Factors:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound significantly inhibits the NF-κB pathway.[1][2] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is typically activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, which is a critical step for the nuclear translocation of the NF-κB p50-p65 dimer.[1] This action effectively prevents the expression of downstream targets such as TNF-α, IL-6, iNOS, and COX-2.[1]

-

AP-1 (Activator Protein-1) Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which leads to the activation of the transcription factor AP-1, is another target of this compound.[1][2] this compound suppresses the phosphorylation of key MAPKs, including JNK, p38, and ERK.[1] This inhibition prevents the nuclear translocation of c-Jun and c-Fos, the components of the AP-1 complex, thereby reducing the production of pro-inflammatory cytokines.[1]

-

STAT (Signal Transducer and Activator of Transcription) Pathway: The JAK/STAT pathway, which is crucial for cytokine signaling, is also modulated by this compound.[1][2] Specifically, this compound has been observed to reduce the phosphorylation and nuclear translocation of JAK1/2 and STAT1/3, which are key mediators in the signaling cascades initiated by cytokines like TNF-α and IL-6.[1]

2. Activation of Antioxidative Pathways:

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nrf2/heme oxygenase-1 (HO-1) antioxidative pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This compound promotes the nuclear translocation of Nrf2, leading to the increased expression of HO-1 and other antioxidant enzymes that help to mitigate oxidative stress associated with inflammation.[1]

3. Modulation of Upstream Signaling:

-

TLR4 (Toll-like Receptor 4) Signaling: this compound can influence the initial stages of the inflammatory response by modulating the TLR4 signaling pathway.[1][2] It has been shown to inhibit the expression of key components of the TLR4 receptor complex, including LPS-binding protein (LBP), CD14, and MD-2.[1] This interference with the LPS/TLR4 interaction at the cell surface can attenuate the downstream activation of inflammatory pathways.[1]

-

PI3K/AKT Pathway: The PI3K/AKT signaling pathway, which is involved in various cellular processes including inflammation, is also inhibited by this compound.[1]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in in vitro studies using LPS-stimulated RAW 264.7 murine macrophage cells. The following table summarizes the key quantitative data.

| Parameter | Concentration of this compound | Inhibition/Effect | Reference |

| Cytokine Production | |||

| Nitric Oxide (NO) | 32 μM | 68.24% inhibition | [1] |

| Prostaglandin E2 (PGE2) | 32 μM | 90.73% inhibition | [1] |

| Tumor Necrosis Factor-α (TNF-α) | 32 μM | 90% inhibition | [1] |

| Interleukin-6 (IL-6) | 32 μM | 4.73% inhibition | [1] |

| Pro-inflammatory Mediator Expression | |||

| iNOS | Concentration-dependent | Significant suppression | [1] |

| COX-2 | Concentration-dependent | Significant suppression | [1] |

| Transcription Factor Activation | |||

| NF-κB (p65 and p50) nuclear translocation | Concentration-dependent | Significant decrease | [1] |

| AP-1 (c-Jun and c-Fos) nuclear translocation | Concentration-dependent | Significant suppression | [1] |

| STAT1 and STAT3 phosphorylation | Concentration-dependent | Reduction | [1] |

| Antioxidative Pathway Activation | |||

| Nrf2 nuclear translocation | Concentration-dependent | Significant increase | [1] |

| Upstream Signaling Protein Expression | |||

| LBP, CD14, MD-2, TLR4 | Concentration-dependent | Significant inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Cytotoxicity Assay:

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

3. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay:

-

Method: Griess Reagent assay.

-

Procedure: Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Method: Sandwich ELISA.

-

Procedure: Use commercially available ELISA kits to quantify the concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

-

4. Western Blotting:

-

Purpose: To assess the protein expression levels of key signaling molecules.

-

Procedure:

-

Lyse the treated cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκB, NF-κB p65, p-JNK, p-p38, p-ERK, c-Jun, c-Fos, p-STAT1, p-STAT3, Nrf2, HO-1, TLR4, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

5. Immunofluorescence Staining:

-

Purpose: To visualize the nuclear translocation of transcription factors.

-

Procedure:

-

Grow cells on coverslips and treat as described above.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block with a suitable blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against the transcription factor of interest (e.g., NF-κB p65 or c-Jun).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's multi-target anti-inflammatory mechanism.

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

- 1. This compound suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]